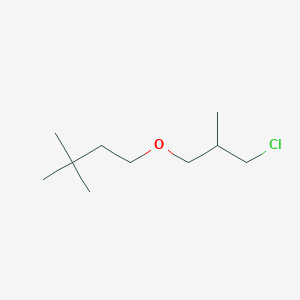
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane is an organic compound with a complex structure that includes a chlorinated propoxy group attached to a dimethylbutane backbone
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane typically involves the reaction of 3-chloro-2-methylpropene with 3,3-dimethylbutanol under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while substitution with hydroxide may produce alcohols.
Applications De Recherche Scientifique
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions, particularly those involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes investigating its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane involves its interaction with molecular targets such as enzymes and receptors. The chlorinated propoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect biochemical pathways and cellular functions, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane can be compared with similar compounds such as:
3-Chloro-2-methylpropene: A simpler compound with similar reactivity but lacking the dimethylbutane backbone.
3,3-Dimethylbutanol: Another related compound that serves as a precursor in the synthesis of this compound.
Other Halogenated Ethers: Compounds with similar structures but different halogen atoms or alkyl groups, which may exhibit different reactivity and applications.
Activité Biologique
Anticancer Properties
Recent studies have indicated that compounds similar to 1-(3-Chloro-2-methylpropoxy)-3,3-dimethylbutane may exhibit significant anticancer properties. For instance, a study highlighted the activity of certain chlorinated compounds against various cancer cell lines, suggesting a potential role in inhibiting tumor growth. The research focused on the modulation of signaling pathways associated with cancer progression, particularly those involving the RAS-RAF-MEK-MAPK cascade .
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Kinase Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation and survival. For example, inhibitors targeting NEK7 and NEK9 have been linked to reduced cell viability in cancer models .
- Inflammatory Response Modulation: The compound may also influence inflammatory pathways, which are critical in tumor microenvironments .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects of this compound. Chlorinated hydrocarbons are often associated with adverse effects; thus, understanding their safety profile is essential for therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a preclinical study examining various chlorinated compounds, this compound was evaluated for its efficacy against breast cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study concluded that the compound's activity could be attributed to its ability to induce apoptosis through the activation of caspase pathways .
Case Study 2: Safety Profile Analysis
A toxicological assessment was conducted to evaluate the safety profile of this compound. The study indicated that while the compound showed promising biological activity, it also exhibited cytotoxic effects at higher concentrations. This necessitates further investigation into its therapeutic window and potential side effects .
Propriétés
Formule moléculaire |
C10H21ClO |
|---|---|
Poids moléculaire |
192.72 g/mol |
Nom IUPAC |
1-(3-chloro-2-methylpropoxy)-3,3-dimethylbutane |
InChI |
InChI=1S/C10H21ClO/c1-9(7-11)8-12-6-5-10(2,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
LELFQFCRDJVTOO-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCC(C)(C)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















